6-Hydroxyetodolac

Description

Role as a Key Metabolite of Etodolac (B1671708) in Biological Systems

Etodolac undergoes extensive biotransformation in the liver, leading to the formation of several metabolites. drugbank.comfda.gov Among these, 6-Hydroxyetodolac, along with 7-Hydroxyetodolac and 8-(1'-hydroxyethyl)etodolac, are prominent hydroxylated metabolites found in human plasma and urine. drugbank.comfda.gov The formation of these metabolites is a part of the Phase I metabolism of Etodolac, which involves oxidation reactions. nih.gov Specifically, the hydroxylation of Etodolac at the 6th position of its molecular structure results in this compound. ontosight.ai This process is primarily catalyzed by cytochrome P450 enzymes in the liver. tandfonline.comnih.gov

Following their formation, these hydroxylated metabolites can undergo further Phase II metabolism, specifically glucuronidation, to form more water-soluble compounds that are more easily excreted from the body, primarily through the urine. drugbank.comfda.govnih.gov Studies have shown that a significant percentage of an administered dose of Etodolac is recovered in the urine as hydroxylated metabolites and their glucuronide conjugates. hres.cadrugbank.com While the S-enantiomer of Etodolac is the biologically active form, both enantiomers are metabolized, with studies indicating stereoselective differences in their metabolic pathways. tandfonline.comnih.gov

Research Significance in Xenobiotic Metabolism Studies

The study of this compound is of considerable importance in the broader context of xenobiotic metabolism. Xenobiotics are foreign chemical substances that the body must process and eliminate. mdpi.com The metabolic pathways of drugs like Etodolac serve as a model for understanding how the human body handles such compounds.

The formation of this compound is a classic example of a Phase I hydroxylation reaction, a common pathway for the detoxification and elimination of many drugs and other foreign compounds. nih.govmdpi.com Research into the specific enzymes responsible for the formation of this compound, such as isoforms of the cytochrome P450 family, provides valuable insights into enzyme specificity and kinetics. tandfonline.com For instance, studies have identified CYP2C9 as a key enzyme in the hydroxylation of R-etodolac. tandfonline.com

Overview of Current Research Gaps and Future Directions in Metabolite Characterization

Despite the existing knowledge about this compound, several research gaps remain, offering avenues for future investigation.

Pharmacological Activity: While it is generally considered that the hydroxylated metabolites of Etodolac, including this compound, possess negligible anti-inflammatory activity compared to the parent compound, more detailed and comprehensive studies on the potential pharmacological or toxicological effects of this metabolite are limited. ontosight.ai Future research could focus on thoroughly characterizing the activity profile of this compound to confirm its relative inactivity or uncover any unforeseen effects.

Enzymology and Genetics: Although CYP2C9 has been implicated in Etodolac's hydroxylation, the precise contribution of this and other cytochrome P450 isoforms to the formation of this compound, particularly with respect to the S-enantiomer, could be further elucidated. tandfonline.com Genetic polymorphisms in these enzymes can lead to inter-individual variability in drug metabolism, and investigating the impact of such variations on the formation of this compound could help in personalizing Etodolac therapy. nih.gov

Metabolite-Metabolite Interactions and Drug-Drug Interactions: The metabolic pathways of Etodolac are complex and involve multiple enzymes. tandfonline.com Future research could explore potential interactions between the various metabolites of Etodolac and how they might influence each other's formation and elimination. Additionally, a deeper understanding of how co-administered drugs that are substrates, inhibitors, or inducers of the same metabolic enzymes affect the profile of Etodolac metabolites, including this compound, is crucial for predicting and avoiding adverse drug interactions.

Advanced Analytical Techniques: The application of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can aid in the definitive identification and quantification of metabolites in biological matrices. researchgate.netresearchgate.net Continued use and development of these methods will be essential for more precise characterization of this compound and other minor or previously unidentified metabolites of Etodolac.

Structure

3D Structure

Properties

IUPAC Name |

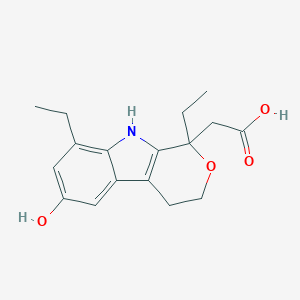

2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-3-10-7-11(19)8-13-12-5-6-22-17(4-2,9-14(20)21)16(12)18-15(10)13/h7-8,18-19H,3-6,9H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHWDDBALZVXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101901-06-8 | |

| Record name | 6-Hydroxyetodolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAK-901 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH8N6A1AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Biotransformation and Disposition of 6 Hydroxyetodolac

Primary Metabolic Pathways of Etodolac (B1671708) Leading to 6-Hydroxylation

The initial and pivotal step in the metabolism of etodolac is its hydroxylation, a process that introduces a hydroxyl (-OH) group onto the molecule. This transformation is crucial for increasing the water solubility of the drug, thereby facilitating its eventual elimination from the body.

Hepatic Metabolism and Enzymatic Biotransformation

The liver is the principal site for the metabolism of etodolac. drugbank.comfda.govchemicalbook.in Here, the drug undergoes extensive biotransformation, with several metabolites being identified in human plasma and urine. fda.govnih.govdrugs.com Among these, the hydroxylated forms, including 6-hydroxyetodolac, 7-hydroxyetodolac, and 8-hydroxyetodolac, are significant products of this initial metabolic phase. drugbank.comchemicalbook.innih.gov These hydroxylated metabolites account for a fraction of the total drug found in the serum after a single dose. fda.govnih.govdrugs.com

Role of Cytochrome P450 Enzymes in the Regioselective 6-Hydroxylation

The hydroxylation of etodolac is a highly specific process, catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). tandfonline.com In vitro studies using human liver microsomes have pinpointed CYP2C9 as the primary enzyme responsible for the hydroxylation of etodolac. tandfonline.comdrugbank.com This enzyme exhibits regioselectivity, meaning it preferentially adds the hydroxyl group to specific positions on the etodolac molecule, with the 6- and 7-positions being key sites. tandfonline.com

Interestingly, the metabolism of etodolac, which is administered as a racemic mixture of S- and R-enantiomers, shows stereoselectivity. tandfonline.com Research indicates that the R-enantiomer of etodolac is preferentially hydroxylated by CYP2C9 compared to the S-enantiomer. tandfonline.com This is supported by kinetic studies showing that R-etodolac has a higher affinity for the P450 enzymes responsible for hydroxylation. tandfonline.com The inhibition of R-etodolac hydroxylation by sulfaphenazole, a known CYP2C9 inhibitor, and by anti-CYP2C9 antibodies further confirms the central role of this enzyme in the stereoselective hydroxylation of etodolac. tandfonline.com

Secondary Metabolic Pathways of this compound

Following its formation, this compound undergoes further metabolic changes, primarily through a process called glucuronidation. This secondary pathway is a common mechanism for detoxifying and eliminating drugs and their metabolites.

Glucuronidation Mechanisms of the Hydroxylated Metabolite

Glucuronidation involves the conjugation of the hydroxylated metabolite with glucuronic acid, a sugar acid. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. tandfonline.com The addition of the glucuronic acid moiety significantly increases the water solubility of the metabolite, preparing it for excretion. drugbank.comfda.govnih.gov The resulting compound, this compound glucuronide, along with other hydroxylated metabolite glucuronides, is a major component found in urine. drugbank.comchemicalbook.indrugs.come-lactancia.orghres.ca In fact, hydroxylated metabolite glucuronides account for approximately 20% of the administered dose of etodolac recovered in the urine. drugbank.comchemicalbook.indrugs.come-lactancia.orghres.ca

The process of glucuronidation also exhibits stereoselectivity. Studies have shown that while the R-enantiomer of etodolac is the preferred substrate for hydroxylation, the S-enantiomer is more readily glucuronidated. tandfonline.com Specifically, UGT1A9 has been identified as the main enzyme responsible for the stereoselective glucuronidation of S-etodolac. nih.gov

Factors Influencing Glucuronidation Efficiency and Specificity

The efficiency and specificity of glucuronidation are influenced by several factors. The specific UGT enzymes involved play a crucial role. For instance, UGT1A9 shows a higher activity for the glucuronidation of S-etodolac. nih.gov The presence of inhibitors can also affect this process. Propofol and thyroxine, known inhibitors of UGT1A9, have been shown to inhibit the glucuronidation of S-etodolac in human liver microsomes. nih.gov

Metabolite Profiling and Identification Studies

The identification and quantification of etodolac and its metabolites, including this compound, have been accomplished through various analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools used to separate and identify these compounds in biological samples like plasma and urine. mdpi.comtechnologynetworks.comnih.gov

Metabolite profiling studies have been crucial in elucidating the metabolic fate of etodolac. For instance, after a single dose of radiolabeled etodolac, it was found that the majority of the dose is excreted in the urine, with a significant portion consisting of etodolac glucuronide and hydroxylated metabolite glucuronides. drugbank.comchemicalbook.indrugs.come-lactancia.orghres.canih.gov These studies have also confirmed that this compound is a known human metabolite. nih.govcaymanchem.com

Table 1: Key Enzymes in the Metabolism of Etodolac to this compound and its Glucuronide

| Metabolic Step | Enzyme | Substrate(s) | Product(s) | Key Findings |

|---|---|---|---|---|

| Primary Metabolism: Hydroxylation | Cytochrome P450 2C9 (CYP2C9) | R-etodolac (preferred), S-etodolac | This compound, 7-Hydroxyetodolac | CYP2C9 is the major enzyme responsible for the stereoselective hydroxylation of R-etodolac. tandfonline.com |

| Secondary Metabolism: Glucuronidation | UDP-glucuronosyltransferase 1A9 (UGT1A9) | S-etodolac (preferred), R-etodolac, this compound | Etodolac acyl glucuronide, this compound glucuronide | UGT1A9 is mainly responsible for the stereoselective glucuronidation of S-etodolac. nih.gov |

Table 2: Urinary Excretion Profile of Etodolac and its Metabolites

| Metabolite | Percentage of Administered Dose in Urine |

|---|---|

| Unchanged etodolac | 1% |

| Etodolac glucuronide | 13% |

| Hydroxylated metabolites (6-, 7-, and 8-OH) | 5% |

| Hydroxylated metabolite glucuronides | 20% |

| Unidentified metabolites | 33% |

Data represents the percentage of the administered dose recovered in urine. drugbank.comchemicalbook.indrugs.come-lactancia.orghres.ca

Identification of this compound as a Major Phase I Metabolite

The initial step in the metabolism of etodolac involves Phase I reactions, primarily hydroxylation. chemicalbook.comchemicalbook.inchemicalbook.com Several hydroxylated metabolites of etodolac have been identified in human plasma and urine, including this compound, 7-hydroxyetodolac, and 8-hydroxylated-etodolac. fda.govfda.govnih.govdrugs.com Among these, this compound is recognized as a significant metabolite. nih.govresearchgate.netoup.com This transformation is catalyzed by the cytochrome P450 enzyme system. ontosight.ailaphil.com Specifically, in vitro studies have shown that CYP2C9 is the primary enzyme responsible for the hydroxylation of the R-enantiomer of etodolac. tandfonline.com Following a single dose of etodolac, these hydroxylated metabolites account for less than 10% of the total drug in the serum. fda.govdmpharma.co.infda.govdrugs.com

Characterization of Glucuronide Conjugates of this compound

Following Phase I hydroxylation, this compound undergoes Phase II metabolism, specifically glucuronidation. fda.govdmpharma.co.innih.govdrugbank.comnih.gov This process involves the attachment of a glucuronic acid moiety to the hydroxyl group, forming a more water-soluble conjugate that can be readily excreted. innovareacademics.in The resulting metabolite is known as this compound glucuronide. nih.govresearchgate.net Studies have identified glucuronide conjugates of both etodolac and its hydroxylated metabolites as major components in urine. nih.govresearchgate.net In fact, hydroxylated metabolite glucuronides can account for approximately 20% of an administered dose of etodolac found in the urine. fda.govdrugbank.comnih.govhres.ca The formation of etodolac acyl glucuronide is catalyzed by several UDP-glucuronosyltransferase (UGT) isoforms, including UGT1A9, UGT1A10, and UGT2B7. caymanchem.com

Comparative Metabolite Profiles Across Different Species (e.g., Human, Rat, Horse)

The metabolism of etodolac, including the formation of this compound, exhibits differences across various species.

Human: In humans, etodolac is extensively metabolized to this compound, 7-hydroxyetodolac, and 8-(1'-hydroxyethyl)etodolac, which are then excreted as their corresponding ether glucuronides. chemicalbook.comchemicalbook.inchemicalbook.com A significant portion of the drug is also converted to etodolac acyl glucuronide. nih.gov

Rat: In rats, there is evidence of extensive enterohepatic recirculation of etodolac. jetir.orgnih.gov While glucuronide conjugates are the main form of biliary excretion, they are not found in the urine. researchgate.netnih.gov The rat has been suggested as a suitable model for studying the stereoselective pharmacokinetics of etodolac as some aspects mirror human metabolism. nih.gov

Horse: In horses, three major monohydroxylated metabolites of etodolac have been detected in urine. oup.com

The table below summarizes the key metabolic characteristics in different species.

| Species | Key Metabolic Features | Reference |

| Human | Extensive metabolism to hydroxylated metabolites (including this compound) and their glucuronide conjugates. | chemicalbook.comchemicalbook.inchemicalbook.comnih.gov |

| Rat | Significant enterohepatic recirculation; biliary excretion of glucuronides, but not found in urine. | researchgate.netjetir.orgnih.gov |

| Horse | Presence of three major monohydroxylated metabolites in urine. | oup.com |

Disposition and Excretion Pathways in Biological Systems

The elimination of this compound and its parent compound, etodolac, from the body occurs through renal and fecal pathways.

Renal Elimination of this compound and its Conjugates

The primary route of excretion for etodolac and its metabolites is through the kidneys. fda.govdmpharma.co.infda.govdrugbank.cominnovareacademics.in Approximately 72% of an administered dose of etodolac is excreted in the urine as the parent drug and its various metabolites. fda.govdrugbank.comnih.govhres.ca The urinary metabolites include unchanged etodolac (about 1%), etodolac glucuronide (about 13%), hydroxylated metabolites like this compound (about 5%), and hydroxylated metabolite glucuronides (about 20%). fda.govdrugbank.comnih.govhres.ca The presence of phenolic metabolites, such as this compound, in the urine can lead to false-positive results for bilirubin (B190676) in diagnostic tests. nih.govresearchgate.netcaymanchem.com

The following table details the urinary excretion profile of etodolac and its metabolites.

| Urinary Component | Percentage of Administered Dose | Reference |

| Unchanged Etodolac | 1% | fda.govdrugbank.comnih.govhres.ca |

| Etodolac Glucuronide | 13% | fda.govdrugbank.comnih.govhres.ca |

| Hydroxylated Metabolites (6-, 7-, and 8-OH) | 5% | fda.govdrugbank.comnih.govhres.ca |

| Hydroxylated Metabolite Glucuronides | 20% | fda.govdrugbank.comnih.govhres.ca |

| Unidentified Metabolites | 33% | fda.govdrugbank.comnih.govhres.ca |

Fecal Elimination Contributions

A smaller but still significant portion of etodolac and its metabolites is eliminated through the feces. fda.govdrugbank.com Fecal excretion accounts for approximately 16% of the administered dose. fda.govdrugbank.comnih.govhres.ca

Enterohepatic Recirculation of Acyl Glucuronides

The acyl glucuronide of etodolac is subject to enterohepatic circulation. chemicalbook.comchemicalbook.inchemicalbook.com This process involves the excretion of the glucuronide conjugate into the bile, its subsequent hydrolysis back to the parent drug in the intestine by bacterial β-glucuronidases, and reabsorption into the bloodstream. escholarship.org This recirculation can prolong the presence of the drug in the body. Significant enterohepatic recirculation of etodolac has been observed in rats and dogs. jetir.org

Kinetic Studies of this compound Formation and Elimination

The kinetic profile of this compound, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac, is characterized by its rapid formation and subsequent elimination from the body. chemicalbook.comontosight.ai Following the oral administration of etodolac, the parent compound is extensively metabolized in the liver, leading to the formation of several metabolites, including this compound through aromatic hydroxylation. chemicalbook.comchemicalbook.com

Studies conducted on healthy human subjects who received a single 200 mg dose of ¹⁴C-labeled etodolac revealed that while the parent drug, etodolac, was the predominant radioactive component in the serum at the peak concentration time of two hours, its metabolites gradually appeared thereafter. nih.govresearchgate.net The elimination half-life of the parent drug, etodolac, from serum was found to be approximately six hours. nih.govcnjournals.com

This compound, along with other hydroxylated metabolites like 7-hydroxyetodolac and 8-(1-hydroxyethyl)etodolac, are major products of etodolac's biotransformation. chemicalbook.comnih.gov These metabolites are largely inactive or possess only minimal anti-inflammatory activity compared to the parent compound. nih.gov The formation of these metabolites is a crucial step in the detoxification and excretion pathway of etodolac. drugbank.com

The primary route of elimination for etodolac and its metabolites is through the kidneys. drugbank.com Approximately 73% of the administered dose is excreted in the urine, with a significant portion appearing within the first 24 hours. nih.govresearchgate.net Fecal excretion accounts for a smaller portion of the elimination. nih.govdrugbank.com The identified components in urine are mostly conjugates of etodolac and its hydroxylated metabolites. nih.govresearchgate.net Specifically, this compound is one of the three main hydroxylated metabolites found in urine, which are then eliminated as corresponding ether glucuronides. chemicalbook.comnih.gov

The table below provides a summary of the key research findings regarding the kinetics of this compound and its parent compound.

| Parameter | Finding | Source |

| Parent Compound | Etodolac | |

| Peak Serum Radioactivity | Occurs at ~2 hours post-dose, primarily as etodolac. | nih.govresearchgate.net |

| Elimination Half-life | Averages six hours in serum. | nih.govcnjournals.com |

| Primary Metabolites | This compound, 7-hydroxyetodolac, 8-(1-hydroxyethyl)etodolac. | chemicalbook.comnih.gov |

| Metabolite | This compound | |

| Formation | Formed via aromatic hydroxylation of etodolac. | chemicalbook.com |

| Activity | Inactive or possesses marginal anti-inflammatory activity. | nih.gov |

| Elimination | Excreted in urine, primarily as a glucuronide conjugate. | chemicalbook.comnih.gov |

This kinetic profile highlights the efficient metabolic conversion of etodolac into its hydroxylated metabolites, such as this compound, facilitating their eventual removal from the body.

Pharmacological and Biochemical Activity Investigations of 6 Hydroxyetodolac

Assessment of Cyclooxygenase (COX) Inhibition Potential

6-Hydroxyetodolac is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac (B1671708). caymanchem.commedchemexpress.commedchemexpress.com Etodolac itself is known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. ontosight.ai

In Vitro Enzyme Inhibition Assays

In vitro studies are crucial for determining the direct inhibitory effects of a compound on enzyme activity. While detailed public data on specific in vitro enzyme inhibition assays for this compound is limited, it is understood to be a metabolite of etodolac, a known COX inhibitor. caymanchem.commedchemexpress.commedchemexpress.com The parent compound, etodolac, has been shown to inhibit both COX-1 and COX-2 isoforms, with a modest selectivity for COX-2. caymanchem.com For instance, in a human whole blood assay, etodolac demonstrated IC50 values of 12 µM for COX-1 and 2.2 µM for COX-2. caymanchem.com However, studies on the hydroxylated metabolites of etodolac, including this compound, have indicated that they possess negligible COX-1/2 inhibitory activity.

Influence of Hydroxylation on COX Binding and Activity Profile

The addition of a hydroxyl group to the etodolac structure, forming this compound, significantly alters its pharmacological profile. ontosight.ai This hydroxylation is a key step in the metabolism of etodolac. drugbank.comfda.gov While etodolac is an active inhibitor of COX enzymes, its hydroxylated metabolites, including this compound, are considered to be largely inactive in this regard. slideshare.net This suggests that the hydroxylation at the 6-position interferes with the compound's ability to effectively bind to the active site of the COX enzymes. ontosight.ai

Comparative Analysis of Efficacy with Parent Compound (Etodolac)

Interactive Data Table: Comparative COX Inhibition

| Compound | COX-1 IC50 | COX-2 IC50 | Anti-inflammatory Activity |

| Etodolac | 12 µM caymanchem.com | 2.2 µM caymanchem.com | Active nih.gov |

| This compound | Negligible | Negligible | Negligible |

Modulation of Prostaglandin (B15479496) Synthesis Pathways

The primary mechanism of action for etodolac is the inhibition of prostaglandin synthesis. drugbank.comnih.gov Prostaglandins, such as prostaglandin E2 (PGE2), are crucial mediators of inflammation, pain, and fever. wikipedia.orginterscienceinstitute.com By inhibiting COX enzymes, etodolac reduces the production of these pro-inflammatory molecules. drugbank.commdpi.com Studies in rats have shown that etodolac effectively reduces the concentration of PGE2 in the gastric mucosa. nih.gov In contrast, this compound, being a largely inactive metabolite in terms of COX inhibition, does not significantly modulate prostaglandin synthesis pathways. Its formation is part of the metabolic clearance of etodolac from the body. drugbank.comfda.gov

Evaluation of Anti-inflammatory Efficacy in Preclinical Models

Preclinical studies are essential for evaluating the therapeutic potential of new compounds. Various animal models are used to simulate inflammatory conditions. slideshare.netnih.govekb.eg For instance, the carrageenan-induced paw edema model in rats is a standard method to assess acute anti-inflammatory effects. ekb.eg In such preclinical models, etodolac has demonstrated significant anti-inflammatory activity. scielo.br However, its metabolite, this compound, has been shown to have negligible anti-inflammatory effects in rat models. This further supports the understanding that this compound is an inactive metabolite.

Exploration of Other Potential Pharmacological Targets

While the primary pharmacological target of etodolac is the COX enzyme, some research suggests other potential mechanisms. For example, etodolac has been found to inhibit the retinoid X receptor (RXRα), which may contribute to its effects in certain cancer cells. mdpi.com There is also evidence that etodolac can affect peroxisome proliferator-activated receptor gamma (PPARγ) function. mdpi.com As for this compound, there is limited information available regarding its activity on other pharmacological targets. One known interaction is its ability to cause false-positive reactions in certain diagnostic tests for bilirubin (B190676) in urine. caymanchem.com Further research would be needed to explore if this compound has any other significant pharmacological activities beyond its role as a metabolite of etodolac.

Identification of Binding Affinities via Computational Molecular Docking

Computational molecular docking is a powerful technique used in drug discovery to predict the binding orientation and affinity of a small molecule to its macromolecular target, such as a protein. researchgate.net This method provides insights into drug-receptor interactions at a molecular level. researchgate.net For NSAIDs like etodolac, the primary target is the cyclooxygenase (COX) enzyme. researchgate.net

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the public literature, research on its parent compound, etodolac, and its novel synthetic derivatives provides a framework for understanding potential interactions. Docking studies on etodolac have been performed to elucidate its binding mode with the COX enzyme. researchgate.net Furthermore, novel isochromen-1-one analogues derived from etodolac have been synthesized and evaluated through molecular docking against the COX-1 receptor (PDB ID: 1HT5). rjptonline.org These studies help in understanding how the core structure of etodolac interacts with the active site of its target enzyme. rjptonline.org

In one such study, the docking scores, which represent the binding affinity, were calculated for etodolac and its synthetic analogues. rjptonline.org A more negative docking score typically indicates a stronger binding affinity. rjptonline.org The results showed that a novel N-methylated thio-analogue of etodolac (compound 5 in the study) exhibited a greater binding affinity for the COX-1 receptor than etodolac itself. rjptonline.org

| Compound | Docking Score (kcal/mol) | Lipophilic Interaction |

|---|---|---|

| Etodolac (Standard) | -7.0 | - |

| Aceclofenac (Standard) | -7.9 | - |

| Diclofenac (Standard) | -7.7 | - |

| Ketoprofen (Standard) | -9.0 | - |

| Synthesized Analogue (Compound 5) | -8.2 | -2.5 |

Data sourced from a 2018 study on novel isochromen-1-one analogues of Etodolac. rjptonline.org

The hydroxylation at the 6-position in this compound would introduce a polar hydroxyl group, which could form different hydrogen bonds or other interactions within the enzyme's active site compared to the parent etodolac. This modification would likely alter its binding affinity and selectivity for COX-1 versus COX-2. However, without specific computational studies on this compound, its precise binding characteristics remain theoretical.

Proposed Role in Specific Biological Processes (e.g., Cancer Immunotherapy)

The role of NSAIDs in cancer prevention and treatment has been an area of significant research, largely linked to the overexpression of COX-2 in various cancers. mdpi.comnih.gov COX-2 is inducible by growth factors and pro-inflammatory cytokines, and its products, prostaglandins, can promote inflammation, angiogenesis (the formation of new blood vessels), and cell proliferation, all of which are hallmarks of cancer. nih.govipinnovative.com

Studies have investigated the anti-cancer potential of the etodolac scaffold. The R-enantiomer of etodolac, which is less active as a COX inhibitor, has demonstrated anti-neoplastic effects in various cancer cells, including chronic lymphocytic leukemia, multiple myeloma, colon, and prostate cancer. nih.gov This suggests that the anti-cancer mechanisms of etodolac derivatives may extend beyond simple COX-2 inhibition. nih.gov

Recent research has focused on synthesizing novel etodolac derivatives to target other pathways involved in cancer progression. For instance, a series of new etodolac derivatives were designed as potential inhibitors of eukaryotic elongation factor 2 kinase (eEF2K), a target in cancer therapy. nih.gov In studies on prostate and colorectal cancer cell lines, newly synthesized hydrazone and triazole derivatives of etodolac were found to be more effective at inhibiting proliferation and inducing apoptosis than the parent drug. mdpi.com

While the etodolac structure is a promising scaffold for developing agents with potential roles in cancer therapy, a specific role for the metabolite this compound in cancer immunotherapy has not been established in the reviewed literature. Cancer immunotherapy involves modulating the immune system to recognize and attack cancer cells. cancerresearchuk.org Given that some NSAIDs can influence the tumor microenvironment, a potential immunomodulatory role for etodolac metabolites could be hypothesized, but this requires dedicated investigation. nih.gov

Analytical Methodologies for 6 Hydroxyetodolac in Biological Matrices

Sample Preparation Techniques for Biological Fluids (e.g., Urine, Plasma, Serum)

Effective sample preparation is a critical initial step in the analytical workflow. Its primary goals are to remove interfering substances from the biological matrix, concentrate the analyte of interest, and render the sample compatible with the subsequent analytical instrumentation. pjoes.com The complexity of biological fluids, which contain proteins, salts, lipids, and other endogenous components, necessitates robust cleanup procedures to ensure accurate and reproducible results. pjoes.comrsc.org

Two of the most common techniques for extracting 6-Hydroxyetodolac from biological samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). frontiersin.org

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net For this compound, which is an acidic compound, the pH of the aqueous sample is adjusted to an acidic value (e.g., using phosphoric acid) to neutralize the carboxyl group. phenomenex.com This protonation increases its lipophilicity, promoting its transfer into a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of hexane and isoamyl alcohol. After vigorous mixing and centrifugation to separate the layers, the organic phase containing the analyte is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis. lcms.cz While effective, LLE can be labor-intensive, difficult to automate, and may require large volumes of organic solvents. lcms.cz

Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher extraction efficiency, better selectivity, reduced solvent consumption, and easier automation. researchgate.net SPE utilizes a solid sorbent material packed into a cartridge or a 96-well plate to selectively adsorb the analyte from the liquid sample. For an acidic compound like this compound, a reversed-phase sorbent (e.g., C18) is commonly used. The process involves four main steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to prepare it for sample interaction.

Loading: The pre-treated biological sample (e.g., acidified plasma) is passed through the sorbent bed, where this compound is retained.

Washing: The sorbent is washed with a weak solvent to remove interfering substances while the analyte remains bound.

Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound. The eluate is then typically evaporated and reconstituted for analysis.

Table 1: Comparison of Common Extraction Methods for this compound

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Selective adsorption onto a solid sorbent |

| Selectivity | Moderate | High |

| Solvent Usage | High | Low |

| Automation | Difficult | Easily automated |

| Efficiency | Generally lower than SPE | High recovery and cleaner extracts |

| Common Solvents/Sorbents | MTBE, Ethyl Acetate, Hexane/Isoamyl Alcohol | C18, C8 (Reversed-Phase) |

Derivatization is a chemical modification process used to alter the properties of an analyte to improve its analytical performance. nih.govresearchgate.net This strategy is often employed to enhance the volatility of a compound for gas chromatography or to improve its detectability for techniques like HPLC with fluorescence or mass spectrometry. researchgate.net

For this compound, derivatization is particularly relevant for analysis by Gas Chromatography (GC). The molecule contains a polar carboxylic acid group and a hydroxyl group, which make it non-volatile. To overcome this, these functional groups can be converted into less polar, more volatile esters and ethers. Common derivatization reactions include:

Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl or ethyl ester) using reagents like diazomethane or an alcohol in the presence of an acid catalyst.

Silylation: Both the carboxylic acid and hydroxyl groups can be derivatized with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form volatile trimethylsilyl (TMS) ethers and esters.

This chemical modification allows the analyte to be vaporized without decomposition in the GC injector and to travel through the chromatographic column. mdpi-res.com

Chromatographic Separation Techniques

Chromatography is the core technique for separating this compound from other metabolites and endogenous components prior to its detection and quantification. frontiersin.org

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound in biological fluids. frontiersin.org The separation is typically achieved using a reversed-phase mechanism.

In a typical Reversed-Phase HPLC (RP-HPLC) method, a non-polar stationary phase (e.g., a C18 or C8 silica-based column) is used with a polar mobile phase. nih.gov The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile or methanol. nih.govnih.gov An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be employed to achieve optimal separation. mdpi.com

Detection Modes:

UV Detection: this compound possesses a chromophore that absorbs ultraviolet (UV) light, allowing for its detection. The analysis is typically performed at a specific wavelength that provides maximum absorbance for the analyte, ensuring good sensitivity. frontiersin.org

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides superior selectivity and sensitivity. frontiersin.orgfrontiersin.org Mass spectrometry identifies compounds based on their mass-to-charge ratio (m/z), allowing for unambiguous identification and quantification of this compound, even at very low concentrations. This is particularly useful in complex matrices where co-eluting peaks might interfere with UV detection.

Table 2: Typical RP-HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate or formate) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV (e.g., at 226 nm or 257 nm) or Mass Spectrometry |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) is another powerful separation technique, though it is used less frequently than HPLC for compounds like this compound due to the need for derivatization. nih.gov After derivatization to increase volatility (as described in section 5.1.2), the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. semanticscholar.org The column separates components based on their boiling points and interaction with the stationary phase.

Detectors:

Flame Ionization Detector (FID): A common detector that provides good sensitivity for organic compounds.

Mass Spectrometer (MS): GC-MS is a highly specific and sensitive technique that provides structural information, confirming the identity of the derivatized analyte. rjpbcs.com The mass spectrum of the derivatized this compound can be compared to a library for positive identification. rjpbcs.com

Capillary Electrophoresis (CE) is a separation technique that uses an electric field to separate analytes based on their size and charge. nih.gov Analytes migrate through a narrow capillary filled with an electrolyte solution at different velocities, leading to their separation. For a compound like this compound, which has a carboxylic acid group, it will be negatively charged at a neutral or basic pH. This allows it to be separated from neutral species and other charged molecules. While HPLC and GC are more established methods for this type of analysis, CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov However, its application for the routine analysis of this compound in biological matrices is less common and may require significant method development to achieve the robustness and sensitivity of LC-MS methods.

Mass Spectrometry (MS) Applications for Identification and Quantification

Mass spectrometry (MS) stands as a cornerstone in the analytical toolkit for the study of drug metabolites, offering unparalleled sensitivity and specificity for the identification and quantification of compounds like this compound in complex biological matrices. When coupled with separation techniques like liquid chromatography, MS-based methods provide detailed structural information and enable the profiling of metabolic pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile molecules such as drug metabolites. wikipedia.org ESI converts ions from a solution into the gas phase, which can then be analyzed by a mass spectrometer. nih.gov This method is advantageous because it minimizes fragmentation, often leaving the molecular ion intact, which is crucial for determining the molecular weight of metabolites like this compound. wikipedia.org

Tandem mass spectrometry (MS/MS) further enhances the analytical power of ESI by allowing for the structural characterization of metabolites. mtoz-biolabs.com In an ESI-MS/MS setup, precursor ions corresponding to the metabolite of interest are selected and then fragmented. The resulting fragment ions produce a characteristic spectrum that serves as a structural fingerprint, enabling confident identification. This technique has been successfully applied to identify this compound, a phase I metabolite of etodolac (B1671708), in biological samples such as urine. nih.gov The high selectivity and sensitivity of ESI-MS/MS make it an indispensable tool for distinguishing between isomeric metabolites and quantifying them at low concentrations. mtoz-biolabs.com

Table 1: Key Features of ESI-MS/MS for this compound Analysis

| Feature | Description | Relevance to this compound |

|---|---|---|

| Ionization Method | Electrospray Ionization (ESI) | A "soft" ionization technique that minimizes fragmentation, preserving the molecular ion for accurate mass determination. wikipedia.org |

| Analysis Mode | Tandem Mass Spectrometry (MS/MS) | Provides structural information by fragmenting a selected precursor ion, yielding a unique spectral fingerprint for identification. mtoz-biolabs.com |

| Sample Type | Biological Matrices (e.g., urine, plasma) | Capable of detecting and identifying metabolites directly in complex biological fluids. nih.gov |

| Key Advantage | High Sensitivity and Specificity | Allows for the detection of low-concentration metabolites and differentiation from other structurally similar compounds. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. thermofisher.com This combination is essential for metabolite profiling in complex biological samples, which often contain thousands of different molecules. nih.gov The LC component separates metabolites based on their physicochemical properties, such as polarity, before they are introduced into the mass spectrometer for detection and identification. nih.gov

In the context of this compound, LC-MS is used to separate it from the parent drug, etodolac, and other related metabolites (e.g., 7-hydroxyetodolac). nih.gov This separation is critical for accurate quantification and individual characterization. The high sensitivity of modern LC-MS systems allows for the detection of metabolites at very low concentrations, often in the nanomolar to picomolar range. The data obtained from LC-MS experiments provides a detailed snapshot of the metabolic fate of a drug, offering insights into metabolic pathways and helping to identify all relevant transformation products. nih.gov

Advanced MS Techniques for Structural Elucidation of Metabolites

The definitive structural elucidation of novel or unexpected metabolites requires advanced MS techniques, such as high-resolution mass spectrometry (HRMS) and multi-stage tandem mass spectrometry (MS^n). HRMS instruments, like Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which can be used to determine the elemental composition of a metabolite. thermofisher.comresearchgate.net This capability is invaluable for confirming the identity of known metabolites like this compound and for proposing structures for unknown metabolites.

Tandem mass spectrometry (MS/MS) is a fundamental tool for obtaining structural information. diva-portal.orgtaylorandfrancis.com By analyzing the fragmentation patterns of a metabolite, researchers can deduce its chemical structure, including the location of metabolic modifications. For instance, the fragmentation pattern of this compound would differ from that of other hydroxylated isomers, allowing for their unambiguous identification. The combination of chromatographic separation with HRMS and MS/MS provides a robust platform for the comprehensive detection and structural characterization of drug metabolites in various biological matrices. diva-portal.orgtaylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

While mass spectrometry is excellent for detecting metabolites and providing structural clues, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for the definitive and unambiguous elucidation of a metabolite's structure. core.ac.uk NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, revealing the precise connectivity and stereochemistry. core.ac.ukethernet.edu.et

For a metabolite like this compound, NMR is used to confirm the exact position of the hydroxyl group on the etodolac core structure. Techniques such as 1H NMR and 13C NMR provide information about the hydrogen and carbon framework, while two-dimensional NMR experiments (e.g., COSY, HMBC) establish correlations between atoms, allowing for the complete assembly of the molecular structure. core.ac.uk Although NMR is less sensitive than MS and typically requires larger amounts of a purified sample, it is the gold standard for structural confirmation. frontiersin.org The integration of MS for initial identification and purification followed by NMR for definitive structural analysis represents a powerful workflow in metabolite research. frontiersin.orgresearchgate.net

Validation of Analytical Methods for Robustness and Sensitivity in Biological Samples

The validation of a bioanalytical method is the process of demonstrating that it is suitable for its intended purpose, ensuring the quality and consistency of the data. who.int For the quantification of this compound in biological samples, method validation is critical to ensure that the results are reliable and reproducible. Key validation parameters are established by regulatory guidelines and include accuracy, precision, selectivity, sensitivity, linearity, range, and stability.

Accuracy measures the closeness of the determined value to the nominal or known true value. gavinpublishers.comresearchgate.net

Precision assesses the degree of agreement among individual test results when the method is applied repeatedly to the same sample. gavinpublishers.comresearchgate.net

Selectivity (or Specificity) is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. researchgate.netresearchgate.net

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. who.intresearchgate.net

Linearity and Range demonstrate the proportional relationship between the concentration of the analyte and the analytical response over a specified range. researchgate.netresearchgate.net

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

The validation process involves analyzing quality control (QC) samples at multiple concentration levels to confirm that the method meets predefined acceptance criteria. who.intnih.gov For instance, the accuracy should typically be within ±15% of the nominal value, and the precision, expressed as the coefficient of variation (CV), should not exceed 15%. who.int

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Accuracy | The closeness of measured values to the true value. gavinpublishers.com | Mean value should be within ±15% of the nominal value (±20% at LLOQ). who.int |

| Precision | The degree of scatter between a series of measurements. researchgate.net | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). who.int |

| Selectivity | Ability to measure the analyte without interference from other matrix components. researchgate.netresearchgate.net | No significant interfering peaks at the retention time of the analyte in blank samples. |

| Linearity | The ability to produce results that are directly proportional to the analyte concentration. researchgate.net | Correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. who.int | Response should be at least 5 times the response of a blank sample. |

| Stability | The chemical stability of the analyte in the biological matrix under specific conditions. researchgate.net | Analyte concentration should remain within ±15% of the initial concentration. |

| Robustness | Capacity to remain unaffected by small variations in method parameters. researchgate.net | Consistent results despite minor changes in parameters like pH, temperature, or mobile phase composition. |

Research Models and Methodologies for Studying 6 Hydroxyetodolac

In Vitro Experimental Systems: A Microcosm of Metabolic Processes

In vitro models offer a controlled environment to dissect the intricate processes of drug metabolism. These systems are invaluable for identifying the enzymes involved and the resulting chemical transformations.

The Role of Liver Microsomal and Cytosolic Fractions

The liver is the primary site of drug metabolism, and subcellular fractions from liver tissue, such as microsomes and cytosol, are fundamental tools for metabolic studies. xenotech.comthermofisher.com Microsomes, which are vesicles formed from the endoplasmic reticulum, are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. thermofisher.combioivt.com The cytosolic fraction contains various soluble enzymes, often involved in Phase II conjugation reactions. xenotech.combioivt.com

In the context of 6-hydroxyetodolac, these fractions, derived from both human and animal livers, are instrumental in studying its formation from the parent drug, etodolac (B1671708). semanticscholar.orgnih.gov Research has shown that the hydroxylation of etodolac to form this compound is a significant metabolic pathway in humans. semanticscholar.org Studies utilizing human liver microsomes have been crucial in identifying the specific CYP isozymes responsible for this transformation. For instance, investigations into the metabolism of other drugs have demonstrated the exclusive role of specific CYPs, such as CYP2C9, in hydroxylation reactions. nih.gov The use of pooled microsomes from multiple donors helps to account for population variability in enzyme activity. thermofisher.com

| Parameter | Description | Relevance to this compound Research |

| Enzyme Source | Liver microsomes and cytosolic fractions (human and animal) | Provides a concentrated source of metabolic enzymes to study the formation of this compound from etodolac. xenotech.comthermofisher.com |

| Key Enzymes | Cytochrome P450 (CYP) family (in microsomes) | Catalyze the oxidative metabolism of etodolac, leading to the formation of this compound. semanticscholar.orgnih.gov |

| Cofactors | NADPH | Essential for the catalytic activity of CYP enzymes in microsomal incubations. xenotech.com |

Cultured Cell Models: A Step Closer to Physiological Reality

While subcellular fractions are excellent for mechanistic studies, cultured cell models provide a more integrated system that includes both Phase I and Phase II metabolic pathways, as well as cellular transport mechanisms.

Hepatocytes: As the primary functional cells of the liver, cultured hepatocytes are considered the "gold standard" for in vitro drug metabolism studies. atcc.orgthermofisher.com They retain a high degree of metabolic competence and can be used to study the formation of this compound from etodolac in a more physiologically relevant context than subcellular fractions. nih.govelifesciences.org Studies with cultured human hepatocytes allow for the investigation of the complete metabolic profile of etodolac, including the generation of this compound and its subsequent potential conjugation. nih.gov The use of cryopreserved hepatocytes offers convenience and allows for the screening of compounds based on their metabolic stability. thermofisher.com

Chondrocytes: Given that etodolac is used to treat conditions like osteoarthritis, cultured chondrocytes—the cells responsible for cartilage formation—are employed to assess the direct activity of its metabolites. nih.gov Research has involved testing this compound for its ability to inhibit prostaglandin (B15479496) production in chondrocyte cells. nih.gov Such studies are critical for determining whether the metabolite contributes to the therapeutic effects of the parent drug. nih.gov

| Cell Model | Application in this compound Research | Key Findings/Insights |

| Cultured Hepatocytes | Studying the metabolism of etodolac to this compound in a whole-cell system. atcc.orgthermofisher.com | Provides a comprehensive view of metabolic pathways, including potential Phase II conjugation of this compound. elifesciences.org |

| Cultured Chondrocytes | Evaluating the direct pharmacological activity of this compound on target cells. nih.gov | Determining the potential for this compound to contribute to the anti-inflammatory effects of etodolac by inhibiting prostaglandin synthesis. nih.gov |

Biomimetic Oxidation Systems: Mimicking Nature's Catalysts

Biomimetic oxidation systems, often employing metalloporphyrins, serve as synthetic models of cytochrome P450 enzymes. ufl.eduubc.ca These chemical systems can simulate the oxidative metabolism of drugs and are useful for generating metabolites in larger quantities for structural identification and further pharmacological testing. semanticscholar.orgnih.gov

In the study of etodolac, these models can be used to predict the possible oxidative metabolites, including this compound. semanticscholar.org By mimicking the catalytic action of P450, these systems provide insights into the chemical mechanisms of hydroxylation, such as the nature of the reactive oxygen species involved. nih.govnih.gov This approach can help to clarify the mode of metabolism and can be particularly useful for isolating unstable intermediate metabolites. semanticscholar.org

In Vivo Animal Models: Understanding the Whole-Body Response

In vivo animal models are indispensable for understanding the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of a compound in a complete biological system. fda.govnih.gov

Pharmacokinetic and Metabolic Disposition Studies in Rodents and Other Species

Pharmacokinetic studies in animal models such as rats and mice are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. nih.govfrontiersin.org Following the administration of etodolac, the plasma and urine of these animals can be analyzed to quantify the levels of this compound and other metabolites. nih.gov This provides crucial information on the extent of its formation and its elimination half-life. nih.gov

Studies have identified this compound as a major metabolite in humans, while other metabolites may be more prominent in different species. semanticscholar.org For example, 4-oxoetodolac has been identified as a major metabolite in rats. datapdf.com These species-specific differences in metabolism are important considerations when extrapolating preclinical data to humans. nih.gov

| Animal Model | Focus of Study | Key Parameters Measured |

| Rodents (Rats, Mice) | Pharmacokinetics and metabolic disposition of etodolac and its metabolites. nih.gov | Plasma and urine concentrations of etodolac, this compound, and other metabolites; elimination half-life. nih.gov |

| Other Species (e.g., Dogs) | Comparative metabolism to understand species differences. | Identification and quantification of major urinary metabolites. nih.gov |

Preclinical Pharmacodynamic Evaluations in Disease Models

To assess the potential therapeutic activity of this compound, it is evaluated in preclinical models of disease. sfda.gov.sanih.gov For an anti-inflammatory agent, a common model is the rat adjuvant-induced arthritis model, which mimics aspects of rheumatoid arthritis in humans. mdpi.com

In such models, this compound has been directly administered to assess its anti-inflammatory and analgesic properties. nih.gov Studies have reported that while etodolac is active, its major metabolites, including this compound, possess only marginal or no activity in these models. nih.gov This suggests that the therapeutic effects of etodolac are primarily due to the parent compound itself, rather than its metabolites.

Human Translational Research

Human translational research bridges the gap between basic scientific discoveries and their practical application in clinical settings. For this compound, this has primarily involved studies to delineate its pharmacokinetic profile and to investigate its role in unexpected clinical findings.

The metabolism and excretion of etodolac and its metabolites have been characterized through clinical studies involving human subjects. Following oral administration, etodolac is extensively metabolized in the body into several hydroxylated metabolites, with this compound being one of the major forms produced through aromatic hydroxylation. chemicalbook.com These metabolites are generally considered to be pharmacologically inactive. chemicalbook.comresearchgate.net

A key study investigating the disposition of etodolac in humans involved the administration of a 200 mg dose of radiolabeled (¹⁴C) etodolac to four healthy male volunteers. researchgate.net The study tracked the excretion of the drug and its metabolites over seven days. The findings revealed that the primary route of elimination is through the kidneys. researchgate.net An average of 73% of the administered dose was recovered in the urine, with 14% excreted in the feces. researchgate.net The majority of the urinary excretion (61%) occurred within the first 24 hours. researchgate.net

In the urine, metabolites are present as conjugates. Two significant metabolites were identified as the glucuronyl ester conjugates of etodolac and 7-hydroxyetodolac, with the former accounting for approximately 20% of the urinary radioactivity. researchgate.net this compound is also a prominent metabolite found in urine. researchgate.net While the parent drug, etodolac, is the predominant compound in serum at peak concentrations, the metabolites appear gradually over time. researchgate.net

Table 1: Summary of Etodolac and Metabolite Excretion in Humans Data sourced from a study involving a single 200 mg oral dose of ¹⁴C-etodolac. researchgate.net

| Excretion Route | Percentage of Dose Excreted (7-day total) | Notes |

| Urine | 73% | The primary route of elimination. 61% of the total dose is excreted within the first 24 hours. |

| Feces | 14% | A secondary route of elimination. |

| Total Recovered | 87% | Represents the combined excretion from urine and feces over seven days. |

While this compound itself is not typically associated with direct adverse events due to its pharmacological inactivity, its presence in urine has been linked to specific diagnostic interferences. researchgate.netresearchgate.net

Research has shown that the phenolic metabolites of etodolac, specifically this compound and 7-Hydroxyetodolac, can cause false-positive results in urine tests for bilirubin (B190676). researchgate.net This interference occurs with diagnostic methods that use a diazo reagent. researchgate.net In a case study, a patient being treated with etodolac showed persistent positive urine dipstick tests for bilirubin despite having normal liver function tests. researchgate.net

To confirm the cause of this interference, researchers extracted the urinary metabolites and analyzed them using high-performance liquid chromatography (HPLC). The analysis identified three fractions that reacted positively with the diazo reagent. researchgate.net The retention times of two of these fractions matched those of authentic this compound and 7-Hydroxyetodolac standards, confirming that these metabolites were the cause of the false-positive bilirubin readings. researchgate.net

Computational and In Silico Approaches

Computational methods, including molecular docking and predictive modeling, are increasingly used to explore the biological activities and metabolic fate of drug compounds and their metabolites.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). usm.my This method is instrumental in identifying potential biological targets for compounds.

In one study focused on identifying potential drug candidates for Hepatocellular Carcinoma (HCC), researchers used molecular docking to screen various compounds against core protein targets associated with the disease. researchgate.net this compound was identified as a potential candidate through this in silico screening. The docking analysis predicted that this compound could bind effectively to the CD44 protein, a cell-surface glycoprotein (B1211001) implicated in tumor immunology. researchgate.net The model showed the formation of hydrogen bonds between this compound and the predicted binding pocket of CD44, suggesting a stable interaction. researchgate.net This finding highlights a potential, previously unrecognized, biological interaction for this metabolite that warrants further experimental investigation.

Table 2: Predicted Protein Interaction for this compound

| Compound | Predicted Protein Target | Therapeutic Area of Interest | Computational Method |

| This compound | CD44 | Hepatocellular Carcinoma (HCC) | Molecular Docking researchgate.net |

Predictive modeling uses computational algorithms to forecast the metabolic fate of a chemical compound within a biological system. frontiersin.orgnih.gov These models can help elucidate the pathways leading to the formation of specific metabolites.

Studies on etodolac's biotransformation indicate that its metabolic pathways can be predicted and understood through a combination of in vitro experiments and in silico analysis. dubuplus.com The formation of this compound is a primary step in the Phase I metabolism of etodolac, occurring via aromatic hydroxylation. chemicalbook.comdubuplus.com Computational models and experimental data suggest that this reaction is followed by a subsequent dehydrogenation step, which can lead to the formation of a reactive etodolac-quinone imine intermediate. dubuplus.com This predicted pathway helps to understand the bioactivation of etodolac and the subsequent generation of its hydroxylated metabolites. dubuplus.com Furthermore, these models account for Phase II metabolism, where metabolites like this compound can be conjugated with glucuronic acid to form more water-soluble compounds, such as 6-hydroxy etodolac acyl glucuronide, facilitating their excretion. researchgate.net

Future Research Directions and Therapeutic Implications of 6 Hydroxyetodolac Research

Deeper Elucidation of Residual Pharmacological Activities or Novel Biological Effects

While 6-Hydroxyetodolac is generally considered an inactive metabolite, further research is warranted to thoroughly assess any residual pharmacological activity. chemicalbook.com As a metabolite of etodolac (B1671708), it may retain some of the parent compound's ability to inhibit the cyclooxygenase (COX) enzyme, which is involved in prostaglandin (B15479496) synthesis. ontosight.ai The addition of a hydroxyl group at the sixth position of the etodolac structure could alter its interaction with the COX enzyme, potentially leading to a different pharmacological profile. ontosight.ai

Recent studies have also suggested novel biological effects for this compound. For instance, it has been identified as a potential candidate for binding to the CD44 receptor, a protein implicated in the tumor immune microenvironment of hepatocellular carcinoma. nih.govresearchgate.net This finding suggests that this compound could have applications beyond its traditional association with inflammation. nih.gov

Comprehensive Toxicological Risk Assessment Related to Metabolite Exposure

A thorough toxicological risk assessment of this compound is crucial to ensure patient safety. oup.comdrugs.com While the parent drug, etodolac, has a known safety profile, the long-term effects of exposure to its metabolites are less understood. drugs.com

One area of concern is the potential for this compound and its glucuronide conjugate to cause immune-mediated adverse reactions. There have been reports of severe immune hemolytic anemia in patients sensitive to etodolac metabolites, specifically etodolac glucuronide and 6-OH etodolac glucuronide. nih.gov Additionally, this metabolite has been shown to cause false-positive results in diagnostic tests for bilirubin (B190676) in urine. caymanchem.com Further research is needed to determine the mechanisms behind these effects and to identify patients who may be at risk.

Understanding the Role of this compound in Pharmacokinetic and Pharmacodynamic Variability

Understanding how these variations influence the clinical response to etodolac is an important area for future research. It could help to explain why some patients experience a greater therapeutic effect or more adverse events than others. mdpi.com This knowledge could also be used to develop personalized dosing strategies that optimize efficacy and minimize risk.

Advancements in Ultra-Sensitive Analytical Techniques for Low-Concentration Detection

The development of more sensitive analytical methods is essential for accurately measuring low concentrations of this compound in biological samples. researchgate.netdubuplus.com This is particularly important for pharmacokinetic studies and for monitoring patient exposure.

Several analytical techniques have been used to detect etodolac and its metabolites, including high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.com More recent methods, such as pressurized capillary electrochromatography (pCEC), have also shown promise for separating etodolac and its phase I metabolites. researchgate.net Further advancements in these techniques will allow for more precise and reliable measurements of this compound, even at very low levels.

Potential Utility as a Biomarker for Etodolac Exposure or Specific Metabolic Phenotypes

This compound has the potential to be used as a biomarker for etodolac exposure. chemicalbook.comdrugs.comscbt.com By measuring the concentration of this metabolite in urine or plasma, it may be possible to determine how much of the parent drug a patient has taken. drugs.com This could be useful for monitoring compliance with treatment regimens and for detecting potential cases of overdose.

Furthermore, the ratio of this compound to etodolac could serve as a biomarker for specific metabolic phenotypes. drugs.com For example, a high ratio might indicate that a patient is a rapid metabolizer of etodolac, while a low ratio might suggest a slower rate of metabolism. This information could be used to adjust dosages and to identify patients who may be at increased risk of adverse events.

Exploration of Novel Therapeutic Applications Beyond Traditional NSAID Contexts

As previously mentioned, this compound has been identified as a potential ligand for the CD44 receptor, which is involved in the tumor immune microenvironment. nih.govresearchgate.net This finding opens up the possibility of using this metabolite in novel therapeutic applications, such as cancer immunotherapy. nih.gov

Further research is needed to explore the full therapeutic potential of this compound. This could involve screening the compound for activity against a range of other biological targets and testing its efficacy in preclinical models of disease. Such investigations could lead to the development of new treatments for a variety of conditions.

Q & A

Basic Research Questions

Q. How was 6-Hydroxyetodolac identified as a metabolite of etodolac in humans?

- Methodological Answer : The identification involved administering 14C-labeled etodolac to human subjects and analyzing serum and urine samples using a combination of radiolabel tracing, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. Metabolites were biosynthesized via microbial transformation for structural confirmation, with this compound characterized by its distinct spectral signatures (1H and 13C NMR) and mass spectrometry (MS) data .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : HPLC coupled with UV detection or mass spectrometry (HPLC-MS) is preferred for quantification due to its high sensitivity and specificity. Cross-validation using synthesized reference standards (e.g., via microbial transformation or chemical synthesis) ensures accuracy. Radiolabeled studies (e.g., 14C-etodolac) further aid in tracking metabolite distribution and excretion kinetics .

Q. What is the excretion profile of this compound in humans?

- Methodological Answer : In humans, ~73% of etodolac-derived radioactivity is excreted in urine within seven days, with 61% eliminated in the first 24 hours. This compound, primarily as glucuronide conjugates, accounts for a significant portion of urinary metabolites. Fecal excretion contributes minimally (~14%), suggesting hepatic conjugation and renal clearance as dominant pathways .

Advanced Research Questions

Q. How do species-specific metabolic pathways for etodolac impact translational research on this compound?

- Methodological Answer : Rats predominantly metabolize etodolac to 4-oxoetodolac, whereas humans produce hydroxylated metabolites like this compound. To address cross-species discrepancies, researchers should:

- Use human hepatocyte or microsomal assays to predict in vivo metabolism.

- Conduct comparative pharmacokinetic studies in multiple species.

- Validate findings with structural analogs or isotope-labeled compounds .

Q. Why do in vitro bioassays show marginal anti-inflammatory activity for this compound despite its prevalence in humans?

- Methodological Answer : While this compound is a major metabolite, it exhibits weak prostaglandin inhibition in chondrocyte models. This suggests:

- Parent drug etodolac may be the primary active species.

- Metabolites might undergo tissue-specific reactivation or synergize with other pathways.

- Experimental Design Recommendations :

- Perform time-course activity assays to assess metabolite stability.

- Use knockout models (e.g., COX-2 deficient) to isolate metabolite effects.

- Evaluate tissue distribution via autoradiography or LC-MS imaging .

Q. How can researchers resolve contradictions in metabolite quantification across studies?

- Methodological Answer : Discrepancies often arise from analytical variability (e.g., column selectivity in HPLC) or differences in sample preparation. Mitigation strategies include:

- Standardizing protocols for hydrolysis of conjugates (e.g., β-glucuronidase treatment).

- Using isotopically labeled internal standards (e.g., deuterated this compound).

- Cross-validating results with orthogonal techniques (e.g., NMR vs. MS) .

Q. What experimental designs are critical for studying this compound’s role in drug-drug interactions?

- Methodological Answer : Focus on cytochrome P450 (CYP) enzyme profiling and transporter assays:

- Use CYP inhibition/induction assays (e.g., CYP3A4, CYP2C9) to identify interaction risks.

- Employ Caco-2 cell models or transfected HEK cells to assess metabolite transport (e.g., via OATs or MRP2).

- Incorporate population pharmacokinetic modeling to predict interindividual variability .

Methodological Best Practices

- Data Validation : Always corroborate findings with primary sources (e.g., synthesized metabolite standards) and avoid over-reliance on secondary databases .

- Ethical Compliance : For human studies, ensure protocols include radiolabeled compound safety assessments, informed consent, and ethical review board approvals .

- Statistical Rigor : Address uncertainties in metabolite quantification by reporting confidence intervals and using multivariate analysis for co-variables (e.g., age, renal function) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.